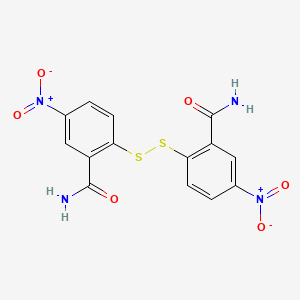

2,2'-Dithiobis(5-nitrobenzamide)

Description

Contextualization within Aromatic Disulfide Chemistry and Nitrobenzamide Derivatives

2,2'-Dithiobis(5-nitrobenzamide) is an organic compound that belongs to the class of aromatic disulfides and is also a derivative of nitrobenzamide. Aromatic disulfides are characterized by a sulfur-sulfur bond (–S–S–) linking two aryl groups. wikipedia.org This disulfide bridge is a key functional group that imparts specific redox properties to the molecule. nih.gov The broader family of nitrobenzamide derivatives consists of a benzamide (B126) core substituted with one or more nitro groups (–NO2). nih.gov

The compound's structure, featuring two 5-nitrobenzamide moieties linked at the 2-position by a disulfide bond, positions it at the intersection of these two important classes of chemical compounds. Its close chemical relatives include 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), a well-known reagent in biochemistry for quantifying sulfhydryl groups, and various other substituted dithiobis(benzamides). chemicalbook.comnih.gov Research into compounds like 2,2'-Dithiobis(5-nitrobenzamide) often builds upon the established chemistry of these related molecules, exploring how variations in the substitution pattern on the aromatic rings affect the compound's properties and reactivity. A 1999 study, for instance, synthesized and tested 5,5'-dithiobis(2-nitrobenzamides), isomers of the title compound, as alternative substrates for key reductase enzymes, highlighting the research interest in this structural framework. nih.gov

Significance of Disulfide and Nitro-Aromatic Moieties in Advanced Chemical and Biochemical Research

The two primary functional components of 2,2'-Dithiobis(5-nitrobenzamide)—the disulfide bond and the nitro-aromatic group—are of considerable interest in various scientific fields.

Disulfide Moiety: The disulfide bond is a covalent linkage formed by the oxidation of two thiol groups. neb.com In biochemistry, disulfide bridges are fundamental to the structure and stability of many proteins, particularly those secreted into the oxidizing extracellular environment. metwarebio.combionity.com Beyond this structural role, disulfide bonds are also involved in redox regulation, where the reversible cleavage and formation of the S-S bond can act as a switch to control protein function in response to cellular redox conditions. nih.gov This reactivity is exploited in the design of chemical probes and therapeutic agents. The redox potential of a disulfide bond, which determines its tendency to be reduced, is a critical factor in its biological and chemical function. nih.gov

Nitro-Aromatic Moiety: The nitro group (–NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. nih.govnumberanalytics.com This electronic effect is crucial in many applications. In medicinal chemistry, nitro-aromatic compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiparasitic properties. nih.govmdpi.com The biological activity of many nitro-aromatic drugs is dependent on the enzymatic reduction of the nitro group within target cells or microorganisms, a process that can generate reactive nitroso and hydroxylamine (B1172632) intermediates capable of damaging DNA or other vital biomolecules. nih.govscielo.br This bioreductive activation is a key strategy in the design of hypoxia-activated prodrugs for cancer therapy. mdpi.com Furthermore, nitro-aromatic compounds are important intermediates in chemical synthesis, used in the production of dyes, pharmaceuticals, and agrochemicals. numberanalytics.comresearchgate.net

The combination of these two moieties in a single molecule like 2,2'-Dithiobis(5-nitrobenzamide) suggests potential for redox activity and targeted biological action, making it and related compounds subjects of interest for further investigation.

Evolution of Research Paradigms Applied to Related Aromatic Disulfide Compounds

Research on aromatic disulfides has evolved significantly over the years, moving from fundamental synthesis and characterization to sophisticated applications in biochemistry, medicine, and materials science.

Initially, the focus was on the synthesis of symmetrical disulfides and understanding their basic chemical properties. organic-chemistry.org A pivotal moment in the application of this class of compounds was the development of Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB, which became a standard tool for quantifying thiol groups in biological samples. chemicalbook.comnih.gov This highlighted the utility of aromatic disulfides as chemical probes for studying biological systems.

More recent research has shifted towards the design and synthesis of more complex, unsymmetrical aromatic disulfides. organic-chemistry.orgnih.gov This has allowed for finer control over the molecule's properties and the development of compounds with novel functionalities. For example, unsymmetrical aromatic disulfides have been investigated as a new class of inhibitors for the main protease of the SARS coronavirus (SARS-CoV Mpro), demonstrating their potential as lead compounds in drug discovery. nih.govnih.gov These studies often employ advanced computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, to understand binding modes and guide the design of more potent inhibitors. nih.govnih.gov

Furthermore, the unique properties of the disulfide bond have been harnessed in materials science for applications such as self-healing materials and coatings. ontosight.ai The ability of the disulfide bond to be cleaved and reformed allows for the creation of dynamic materials that can repair themselves. Research into related dithiobisbenzamide structures has pointed to their potential as precursors for new materials with specific optical or electrical properties and for the development of systems that can release therapeutic thiols upon reduction in a biological environment. ontosight.ai

Overview of Current Knowledge and Gaps Pertaining to 2,2'-Dithiobis(5-nitrobenzamide)

Direct research specifically on 2,2'-Dithiobis(5-nitrobenzamide) is limited in the published scientific literature. Much of what can be inferred about its potential properties and applications is extrapolated from studies on its isomers and other closely related aromatic disulfide compounds.

A key piece of relevant research is a 1999 study that detailed the synthesis of three different 5,5'-dithiobis(2-nitrobenzamides), which are structural isomers of the title compound. nih.gov These compounds were developed as alternative substrates for enzymes like trypanothione (B104310) reductase and thioredoxin reductase. nih.gov The study found that these benzamide derivatives had lower Michaelis constants (Km) compared to the commonly used DTNB, making them valuable tools for high-throughput screening of enzyme inhibitors. nih.gov This work establishes a clear biochemical application for the dithiobis(nitrobenzamide) scaffold.

Table 1: Comparison of Related Aromatic Disulfide Reagents

| Compound | Common Name/Abbreviation | Key Application |

|---|---|---|

| 5,5'-Dithiobis(2-nitrobenzoic acid) | DTNB, Ellman's Reagent | Quantifying free sulfhydryl groups in solution. chemicalbook.comsigmaaldrich.com |

| 2,2'-Dithiobis(5-nitropyridine) | DTNP | Cysteine-activating reagent, deprotection of protected selenocysteine-containing peptides. sigmaaldrich.comamanote.com |

The primary knowledge gap is the lack of specific experimental data on 2,2'-Dithiobis(5-nitrobenzamide) itself. There is a scarcity of information regarding its synthesis, physicochemical properties, and potential biological or material science applications. While the research on its isomers and related compounds provides a strong conceptual framework, dedicated studies are needed to elucidate the unique characteristics that may arise from its specific substitution pattern. For instance, it is unknown how the placement of the nitro group at the 5-position and the amide linkage at the 2-position, relative to the disulfide bond, affects its redox potential, solubility, and interaction with biological targets compared to its 5,5'-dithiobis(2-nitrobenzamide) and DTNB cousins. Future research could focus on synthesizing this specific isomer, characterizing its properties, and evaluating its efficacy in the biochemical assays where its relatives have proven useful.

Structure

3D Structure

Properties

Molecular Formula |

C14H10N4O6S2 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

2-[(2-carbamoyl-4-nitrophenyl)disulfanyl]-5-nitrobenzamide |

InChI |

InChI=1S/C14H10N4O6S2/c15-13(19)9-5-7(17(21)22)1-3-11(9)25-26-12-4-2-8(18(23)24)6-10(12)14(16)20/h1-6H,(H2,15,19)(H2,16,20) |

InChI Key |

CFTJSJYOPOSYHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)SSC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 2,2 Dithiobis 5 Nitrobenzamide

Direct Synthesis Approaches and Optimization of Reaction Conditions for 2,2'-Dithiobis(5-nitrobenzamide)

The direct synthesis of 2,2'-Dithiobis(5-nitrobenzamide) can be achieved through the amidation of a suitable carboxylic acid precursor, such as 2,2'-dithiobis(5-nitrobenzoic acid). A general and effective method involves the reaction of the corresponding dithiobis(aroyl chloride) with an amine.

One established approach for the synthesis of related 2,2'-dithiobis(benzamides) involves the use of 2,2'-dithiosalicylic acid as the starting material. This can be converted to the corresponding acid chloride, which then reacts with ammonia (B1221849) or primary amines to yield the desired bisamide. This methodology has been explored under various reaction conditions, including conventional heating, grinding, and microwave irradiation, with the latter often providing the product in shorter reaction times, although not always with improved yields.

For the synthesis of the title compound, 2,2'-Dithiobis(5-nitrobenzamide), a plausible direct approach would involve the reaction of 2,2'-dithiobis(5-nitrobenzoyl chloride) with ammonia. The precursor, 2,2'-dithiobis(5-nitrobenzoic acid), can be synthesized by the oxidation of 2-mercapto-5-nitrobenzoic acid.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, reaction temperature, and the nature of the activating agent for the carboxylic acid. For instance, the use of thionyl chloride is a common method for the preparation of the acid chloride intermediate. The subsequent amidation is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction, such as dichloromethane (B109758) or tetrahydrofuran. The temperature is often controlled to manage the exothermic nature of the reaction and minimize side product formation.

Table 1: Illustrative Reaction Conditions for the Synthesis of 2,2'-Dithiobis(benzamide) Derivatives

| Starting Material | Amine/Ammonia | Reaction Conditions | Yield (%) | Reference |

| 2,2'-Dithiosalicylic acid | Ammonia | Grinding with thionyl chloride, 15-20 min | 70 | researchgate.net |

| 2,2'-Dithiosalicylic acid | Ammonia | Microwave irradiation (350 W), 7 min | 65 | researchgate.net |

| 2,2'-Dithiosalicylic acid | Ethylamine | Grinding with thionyl chloride, 15-20 min | 68 | researchgate.net |

| 2,2'-Dithiosalicylic acid | Benzylamine | Grinding with thionyl chloride, 15-20 min | 72 | researchgate.net |

Precursor Design and Convergent/Divergent Synthetic Strategies for Amide and Disulfide Bond Formation

The synthesis of 2,2'-Dithiobis(5-nitrobenzamide) can be approached through either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and the potential for generating diverse derivatives.

A convergent synthesis involves the independent synthesis of two key fragments, which are then combined in the final steps to form the target molecule. For 2,2'-Dithiobis(5-nitrobenzamide), a convergent approach could involve the synthesis of 2-mercapto-5-nitrobenzamide, followed by its oxidative dimerization to form the disulfide bond. This strategy allows for the late-stage introduction of the disulfide linkage, potentially simplifying the purification of the final product.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of related compounds. In the context of 2,2'-Dithiobis(5-nitrobenzamide), one could start with a pre-formed dithiobis(aromatic) core, such as 2,2'-dithiobis(5-nitrobenzoic acid), and then introduce different amide functionalities in the final steps. This approach is particularly useful for creating a library of N-substituted derivatives for structure-activity relationship studies.

The formation of the amide and disulfide bonds are the two key transformations in the synthesis of this compound. Amide bond formation is typically achieved by reacting a carboxylic acid or its activated derivative (e.g., acyl chloride) with an amine. The formation of the disulfide bond can be accomplished through the oxidation of the corresponding thiol precursor. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, iodine, or air, often in the presence of a catalyst. acs.orgtandfonline.comtandfonline.com

Application of Green Chemistry Principles in the Synthesis of 2,2'-Dithiobis(5-nitrobenzamide)

The application of green chemistry principles to the synthesis of 2,2'-Dithiobis(5-nitrobenzamide) aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, the development of catalytic methods, and the improvement of atom economy.

For the amide bond formation step, traditional methods often rely on stoichiometric amounts of coupling reagents, which generate significant waste. Greener alternatives include the use of catalytic methods, such as those employing boronic acids or enzymes. nih.gov Solvent-free reaction conditions, where the reactants are mixed and heated directly, can also significantly reduce waste and simplify the work-up procedure. libretexts.org

In the formation of the disulfide bond, green approaches focus on the use of environmentally benign oxidizing agents and catalytic systems. The use of air as the terminal oxidant, catalyzed by systems such as diaryl tellurides under photosensitized conditions, represents a highly sustainable approach. acs.org Other green methods for disulfide synthesis include the use of recyclable catalysts and the utilization of water as a solvent.

The principles of green chemistry also encourage the use of renewable feedstocks and the design of processes that are energy efficient. For instance, microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Description | Ideal Value |

| Atom Economy (AE) | The proportion of reactant atoms incorporated into the final product. | 100% |

| Process Mass Intensity (PMI) | The total mass of materials used per unit mass of product. | 1 |

| E-Factor | The mass of waste produced per unit mass of product. | 0 |

| Reaction Mass Efficiency (RME) | The mass of the desired product as a percentage of the total mass of reactants. | 100% |

Derivatization and Functionalization Pathways for Tailored Research Applications of 2,2'-Dithiobis(5-nitrobenzamide)

The ability to derivatize and functionalize 2,2'-Dithiobis(5-nitrobenzamide) is crucial for tailoring its properties for specific research applications. Modifications can be introduced at several key positions within the molecule.

Modifications at the Benzamide (B126) Nitrogen Atom

The amide nitrogen atoms provide a convenient handle for introducing a wide range of substituents. This can be achieved by reacting the corresponding 2,2'-dithiobis(aroyl chloride) with primary or secondary amines, leading to the formation of N-substituted and N,N-disubstituted derivatives, respectively. This approach allows for the systematic variation of the steric and electronic properties of the amide group, which can be used to modulate the biological activity or physical properties of the molecule. For example, a series of N-substituted 2,2'-dithiobis(benzamide) derivatives have been synthesized and evaluated for their antibacterial activity. tandfonline.com

Functionalization of the Aromatic Rings

The aromatic rings of 2,2'-Dithiobis(5-nitrobenzamide) can be further functionalized through electrophilic aromatic substitution reactions. The existing nitro group is a strong deactivating group and a meta-director, while the amide group is a moderately activating group and an ortho-, para-director. The disulfide bridge is also an ortho-, para-directing group. The regioselectivity of further substitution will be dictated by the combined electronic and steric effects of these substituents. For instance, nitration of a related benzamide would likely occur at the position meta to the existing nitro group. Careful control of reaction conditions is necessary to achieve selective functionalization and avoid unwanted side reactions.

Controlled Cleavage and Re-formation of the Disulfide Bridge for Derivative Synthesis

The disulfide bond is a key functional group that can be selectively cleaved and re-formed, providing a versatile strategy for the synthesis of derivatives. The disulfide bond can be readily reduced to the corresponding thiols using a variety of reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The resulting thiols can then be subjected to various chemical modifications.

For example, the thiol groups can be alkylated, arylated, or used in Michael addition reactions to introduce new functional groups. Subsequently, the disulfide bridge can be re-formed through controlled oxidation of the modified thiols. This cleavage and re-formation strategy allows for the synthesis of unsymmetrical disulfides, where the two aromatic moieties are different, or for the introduction of labels or other functionalities at the sulfur atoms.

Advanced Spectroscopic and Spectrometric Elucidation of 2,2 Dithiobis 5 Nitrobenzamide Structure and Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Aromatic and Amide Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2,2'-Dithiobis(5-nitrobenzamide) reveals distinct signals corresponding to the aromatic and amide protons. In a deuterated solvent like DMSO-d₆, the aromatic protons typically appear in the downfield region of the spectrum, generally between 7.9 and 8.1 ppm. chemicalbook.com The specific chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the disulfide linkage. wikipedia.org The amide protons (-CONH₂) are also observable and their chemical shifts can be affected by hydrogen bonding and the molecular conformation. copernicus.orgcopernicus.orgnih.gov The integration of the peak areas in the ¹H NMR spectrum is directly proportional to the number of protons giving rise to the signal, which aids in the quantitative analysis of the proton distribution within the molecule. organicchemistrydata.org

Table 1: Representative ¹H NMR Chemical Shift Data for 2,2'-Dithiobis(5-nitrobenzamide) in DMSO-d₆.

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic H | 8.071 |

| Aromatic H | 7.991 |

Note: The specific assignments of the aromatic protons can vary depending on the specific instrument and experimental conditions. Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of 2,2'-Dithiobis(5-nitrobenzamide). The ¹³C NMR spectrum will display a series of peaks, each corresponding to a unique carbon environment within the molecule. bhu.ac.in Aromatic carbons typically resonate in the range of 110-150 ppm. bhu.ac.in The carbon atoms attached to the electron-withdrawing nitro group are expected to be shifted downfield. libretexts.orgyoutube.com The carbonyl carbon of the amide group will appear significantly downfield, typically in the range of 165-190 ppm. oregonstate.edu The number of distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms, providing a valuable tool for structural verification. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Functional Groups in 2,2'-Dithiobis(5-nitrobenzamide).

| Carbon Environment | Typical Chemical Shift Range (ppm) |

|---|---|

| Aromatic C-H | 125 - 150 |

| Aromatic C-NO₂ | ~145-150 |

| Aromatic C-S | ~125-140 |

| Aromatic C-C=O | ~130-140 |

Note: These are general ranges and actual values may vary. Data based on typical chemical shift values for similar functional groups. libretexts.orgfiu.edu

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within the 2,2'-Dithiobis(5-nitrobenzamide) molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.orgoxinst.com Cross-peaks in the COSY spectrum of 2,2'-Dithiobis(5-nitrobenzamide) would confirm the connectivity of the aromatic protons within each phenyl ring. oxinst.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comyoutube.comyoutube.comcolumbia.edusdsu.edu This technique is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to specific C-H units in the molecule. youtube.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edusdsu.edu This is particularly useful for identifying the connectivity between quaternary carbons (like the carbonyl carbon and the carbons attached to the nitro and sulfur groups) and nearby protons, thus completing the structural puzzle. columbia.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in 2,2'-Dithiobis(5-nitrobenzamide) by probing their characteristic vibrational modes.

Characterization of Nitro Group Vibrations

The nitro group (-NO₂) in 2,2'-Dithiobis(5-nitrobenzamide) gives rise to strong and characteristic absorption bands in the IR spectrum. spectroscopyonline.com These are due to the asymmetric and symmetric stretching vibrations of the N-O bonds. orgchemboulder.comorgchemboulder.com

Asymmetric Stretch (ν_as): For aromatic nitro compounds, this band typically appears in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com

Symmetric Stretch (ν_s): This band is usually observed in the region of 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

The position and intensity of these bands can be influenced by the electronic environment of the nitro group. bohrium.com Raman spectroscopy can also be used to identify the nitro group vibrations, with the symmetric stretch often giving a prominent peak. researchgate.net A notable Raman peak for the symmetric stretch of the nitro group in a similar compound, 5,5'-dithiobis(2-nitrobenzoic acid), has been observed at 1331 cm⁻¹. researchgate.net

Analysis of Amide I and Amide II Bands

The primary amide (-CONH₂) functionality in 2,2'-Dithiobis(5-nitrobenzamide) is characterized by specific vibrational bands in the IR and Raman spectra, most notably the Amide I and Amide II bands. researchgate.net

Amide I Band: This band, appearing in the region of 1700-1600 cm⁻¹, is primarily due to the C=O stretching vibration. researchgate.netnih.govresearchgate.net For primary amides, this band is typically observed near 1680 cm⁻¹. libretexts.org

Amide II Band: This band, found between 1600-1500 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations. nih.govmdpi.com

The precise frequencies of these bands are sensitive to hydrogen bonding and the conformation of the amide group. pitt.edu Two-dimensional infrared spectroscopy can be employed to study the vibrational coupling between the Amide I and Amide II modes, providing more detailed structural information. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in 2,2'-Dithiobis(5-nitrobenzamide).

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 |

| Amide (-CONH₂) | Amide I (C=O Stretch) | 1700 - 1600 |

| Amide (-CONH₂) | Amide II (N-H Bend, C-N Stretch) | 1600 - 1500 |

| Carboxylic Acid O-H | O-H Stretch | 3300 - 2500 |

| Carboxylic Acid C=O | C=O Stretch | 1760 - 1690 |

Note: These are general ranges and actual values can be influenced by the molecular structure and intermolecular interactions. orgchemboulder.comorgchemboulder.comlibretexts.org

Detection of Disulfide Bond Vibrations

The disulfide (S-S) bond is a key functional group in 2,2'-Dithiobis(5-nitrobenzamide). Its vibration is best detected using Raman spectroscopy, which is particularly sensitive to non-polar or weakly polar, symmetric bonds. The S-S stretching vibration typically appears as a weak to medium intensity band in the 500-550 cm⁻¹ region of the Raman spectrum. The C-S stretching vibration, also present in the molecule, is expected in the 600-700 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Monitoring in Reaction Studies

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule and for monitoring reaction kinetics. For 2,2'-Dithiobis(5-nitrobenzamide), the absorption spectrum is dictated by the presence of the nitro-substituted aromatic rings and the disulfide bond. These chromophores typically give rise to strong absorption bands in the ultraviolet region.

A primary application of symmetrical disulfides like this is in thiol-disulfide exchange reactions. The reaction of 2,2'-Dithiobis(5-nitrobenzamide) with a thiol-containing compound (R-SH) would cleave the disulfide bond, resulting in the formation of a mixed disulfide and the release of one equivalent of 2-mercapto-5-nitrobenzamide. This resulting thiolate anion is expected to be a colored species with a distinct absorption maximum at a different wavelength than the parent compound, enabling quantitative monitoring of the reaction. For the related compound DTNB, this reaction famously produces a yellow product absorbing at 412 nm. ontosight.aichemdad.comglentham.com

However, specific UV-Vis spectral data, such as the maximum absorbance wavelength (λmax) and molar extinction coefficients for 2,2'-Dithiobis(5-nitrobenzamide) and its corresponding thiolate product, are not specified in the available literature.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This allows for the unambiguous determination of its elemental formula. For 2,2'-Dithiobis(5-nitrobenzamide), with a chemical formula of C₁₄H₁₀N₄O₄S₂, the theoretical exact mass can be calculated and compared to an experimental value to confirm its identity and purity.

While the principle is straightforward, specific HRMS measurement data (i.e., a comparison of calculated vs. observed mass) for 2,2'-Dithiobis(5-nitrobenzamide) was not found in the surveyed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented to produce a spectrum of daughter ions. The resulting fragmentation pattern provides a "fingerprint" that can confirm the molecular structure.

For 2,2'-Dithiobis(5-nitrobenzamide), key fragmentation pathways would be expected to include:

Homolytic or heterolytic cleavage of the S-S bond , which would be a primary fragmentation route, yielding ions corresponding to the monomeric unit.

Loss of the nitro group (NO₂) or parts of it (e.g., NO).

Fragmentation of the amide group , such as the loss of NH₂.

A proposed fragmentation could involve the primary cleavage of the disulfide, followed by subsequent losses from the resulting monomeric fragment. However, detailed experimental MS/MS spectra and a confirmed fragmentation pathway for 2,2'-Dithiobis(5-nitrobenzamide) are not available in the referenced literature.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of 2,2'-Dithiobis(5-nitrobenzamide) and offer valuable insights into its conformation, such as the C-S-S-C dihedral angle, and details on intermolecular interactions like hydrogen bonding (e.g., between the amide groups) and π-π stacking of the aromatic rings. Such interactions govern the crystal packing and influence the material's physical properties.

A search of crystallographic databases and the scientific literature did not yield a solved crystal structure for 2,2'-Dithiobis(5-nitrobenzamide).

Chiroptical Spectroscopy for Stereochemical Insights (If Chiral Derivatives or Conformations are Relevant)

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is used to study stereochemical features of chiral molecules. 2,2'-Dithiobis(5-nitrobenzamide) is an achiral molecule and would not exhibit a CD spectrum. However, disulfide bonds can possess inherent chirality depending on their dihedral angle (atropisomerism), which can sometimes be observed by CD spectroscopy. Furthermore, if this compound were to interact with a chiral environment, such as a protein binding site, an induced CD spectrum might be observed.

There is no information in the available literature to suggest that 2,2'-Dithiobis(5-nitrobenzamide) has stable chiral conformers or that its chiroptical properties have been studied.

Mechanistic Investigations and Reactivity Studies of 2,2 Dithiobis 5 Nitrobenzamide

Redox Chemistry of the Disulfide Bond: Reduction and Oxidation Pathways Relevant to Research Applications

The central feature of 2,2'-Dithiobis(5-nitrobenzamide)'s reactivity is its disulfide bond, which readily participates in redox reactions. The interconversion between the oxidized disulfide form and the reduced dithiol form is a fundamental process in its chemical behavior. libretexts.org

Reduction Pathways: The disulfide bond in 2,2'-Dithiobis(5-nitrobenzamide) and similar structures can be reduced to its corresponding thiol, 5-mercapto-2-nitrobenzamide. This reduction is a key step in its application in various assays. For instance, enzymes such as trypanothione (B104310) reductases (TR) and thioredoxin reductases (TrxR) can catalyze the reduction of these compounds. nih.gov This enzymatic reduction, often utilizing cofactors like NADPH, cleaves the disulfide bond to produce two molecules of the chromophoric thiolate. nih.govwikipedia.org The general reaction involves the transfer of electrons to the disulfide, breaking the sulfur-sulfur bond. libretexts.org

Oxidation Pathways: The reduced thiol form can be re-oxidized back to the parent disulfide. Studies on the closely related compound 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) show that its reduced product, 2-nitro-5-thiobenzoic acid (TNB), can be oxidized by species like nitric oxide (NO) in an aerobic environment. nih.gov This interaction leads to the reformation of the disulfide, DTNB, from its reduced thiol. nih.gov It is suggested that this proceeds through the formation of an unstable nitrosothiol intermediate, which then dimerizes. nih.gov Furthermore, under certain conditions, the disulfide compound can undergo further oxidation to form sulfonic acids.

Thiol-Disulfide Exchange Reactions Involving 2,2'-Dithiobis(5-nitrobenzamide) and Kinetics Analysis

Thiol-disulfide exchange is a crucial reaction for 2,2'-Dithiobis(5-nitrobenzamide), underpinning its use as a reagent for quantifying free sulfhydryl groups. This reaction proceeds via a mechanism involving a mixed disulfide intermediate. libretexts.orgnih.gov The process is essentially a series of two SN2-like displacement events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org

The presence of electron-withdrawing nitro groups on the aromatic rings significantly enhances the electrophilic character of the disulfide bond. This polarization makes the sulfur-sulfur bond highly susceptible to nucleophilic attack by the thiolate anion (RS⁻) of a free thiol.

The kinetics of these reactions have been a subject of detailed study. Research has demonstrated that 5,5'-dithiobis(2-nitrobenzamides) are effective substrates for enzymes like trypanothione reductase and thioredoxin reductase. nih.gov A key finding is that these amide derivatives exhibit much lower Michaelis-Menten constants (Km) compared to the more commonly used DTNB, indicating a higher affinity for these enzymes. nih.gov This property is advantageous in inhibitor screening assays, as lower concentrations of the substrate are required, reducing the likelihood of interference with the compounds being tested. nih.gov Kinetic analysis of the reaction between DTNB and the sulfhydryl group of Zn(2+)-dependent beta-lactamase II has shown that the rate of thiol modification corresponds directly to the rate of enzyme inactivation. nih.gov

Table 1: Kinetic Parameters of Reductase Enzymes with Disulfide Substrates (Note: This table is illustrative, based on findings that 5,5'-dithiobis(2-nitrobenzamides) have lower Km values than DTNB. nih.gov Actual values would be sourced from specific experimental data.)

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) |

| Trypanosoma cruzi TR | DTNB | High | - |

| Trypanosoma cruzi TR | 5,5'-dithiobis(2-nitrobenzamide) | Low | - |

| Human TrxR | DTNB | High | - |

| Human TrxR | 5,5'-dithiobis(2-nitrobenzamide) | Low | - |

Reactivity of Nitro and Amide Functional Groups in Specific Chemical Environments

Nitro Group Reactivity: The nitro groups are strongly electron-withdrawing, which, as mentioned, activates the disulfide bond toward nucleophilic attack. In some contexts, these nitro groups are electroactive. For example, the nitro groups of DTNB immobilized on carbon nanotube electrodes show electrocatalytic activity toward the oxidation of NADH. nih.gov Furthermore, under appropriate chemical conditions, the nitro group on similar aromatic structures can undergo substitution reactions.

Amide Group Reactivity: The amide group also influences the molecule's properties and can participate in reactions under specific conditions. Studies on the hydrolysis of N-nitrobenzamides in aqueous sulfuric acid have revealed complex, pH-dependent mechanisms. rsc.org In strongly acidic solutions, an A1-type reaction occurs following O-protonation. rsc.org In more moderately acidic environments, a neutral, water-catalyzed hydrolysis mechanism is observed. rsc.org Interestingly, in dilute acid, the parent N-nitrobenzamides can undergo hydroxide-catalyzed hydrolysis. rsc.org These findings suggest that the stability and reactivity of the amide linkage in 2,2'-Dithiobis(5-nitrobenzamide) are highly sensitive to the acidity of the environment.

Influence of Solvent Systems and Environmental Parameters (e.g., pH, Temperature) on Reactivity Profiles

The reactivity of 2,2'-Dithiobis(5-nitrobenzamide) is significantly modulated by environmental factors such as the solvent system, pH, and temperature.

Influence of pH: The pH of the reaction medium has a profound effect. The reactivity of similar disulfide compounds is enhanced under acidic conditions, which can protonate nitrogen atoms within the structure, further activating the disulfide bond for exchange reactions. As noted previously, the hydrolysis of the amide group is also critically dependent on acid concentration. rsc.org Thiol-disulfide exchange reactions are generally faster at pH values slightly above the pKa of the reacting thiol, where a sufficient concentration of the nucleophilic thiolate anion exists. Kinetic assays are often conducted in buffered solutions at a specific pH, such as 7.0, to ensure reproducible conditions. aalto.fi

Influence of Temperature: Temperature affects reaction kinetics, with higher temperatures generally increasing the rate of thiol-disulfide exchange. Standard kinetic assays are often performed at a controlled temperature, for instance, 25°C. aalto.fi The stability of the reagent itself can also be temperature-dependent. nih.gov

Influence of Solvent and Other Factors: The choice of solvent can impact solubility and reactivity. For example, a mixture of methanol (B129727) and DMF has been used to dissolve a similar compound for reaction with a thiol. tcichemicals.com The presence of other molecules can also be critical. The re-oxidation of the reduced thiol by nitric oxide, for instance, is dependent on the presence of oxygen, with the interaction not occurring under anaerobic conditions. nih.gov

Table 2: Summary of Environmental Influences on Reactivity

| Parameter | Influence on 2,2'-Dithiobis(5-nitrobenzamide) Reactivity |

| pH | Affects the rate of thiol-disulfide exchange; dictates the mechanism of amide hydrolysis. rsc.orgnih.gov |

| Temperature | Influences the rate of kinetic reactions. aalto.finih.gov |

| Solvent | Affects solubility and can influence reaction pathways. tcichemicals.com |

| Atmosphere | Presence or absence of O₂ can be critical for certain side reactions, e.g., with nitric oxide. nih.gov |

Mechanistic Pathways of Interaction with Small Molecules and Select Biomolecules in vitro

In a laboratory setting, 2,2'-Dithiobis(5-nitrobenzamide) interacts with a range of small molecules and biomolecules, primarily through its reactive disulfide bond.

Interaction with Thiols: The archetypal reaction is with free sulfhydryl groups. This has been observed with small molecules like glutathione (B108866) (GSH) and with cysteine residues in biomolecules such as bovine serum albumin (BSA) and ribosomal proteins. nih.govnih.gov The mechanism involves the nucleophilic attack of a deprotonated thiol (thiolate) on the disulfide bond of 2,2'-Dithiobis(5-nitrobenzamide). This results in the formation of a mixed disulfide (between the original thiol and one half of the reagent) and the release of one molecule of the chromophoric 5-mercapto-2-nitrobenzamide thiolate. nih.gov

Interaction with Enzymes: As previously discussed, 2,2'-Dithiobis(5-nitrobenzamide) serves as a substrate for various reductase enzymes, including trypanothione reductase, thioredoxin reductase, and glutathione reductase. nih.govwikipedia.org The enzyme catalyzes the reduction of the disulfide bond, typically using NADPH as a reducing equivalent. wikipedia.org This interaction is the basis for assays that measure the activity of these enzymes. nih.gov It has also been shown to react with and inactivate other enzymes, such as Zn(2+)-dependent beta-lactamase II, by modifying a critical thiol residue. nih.gov

Interaction with Other Small Molecules: The reactivity is not limited to thiols. The reduced form of the related compound DTNB, TNB, interacts directly with nitric oxide (NO) in the presence of oxygen. nih.gov This leads to the re-formation of the disulfide, which can complicate assays for sulfhydryl groups in biological systems where NO is present. nih.gov Additionally, when modified and immobilized on electrode surfaces, DTNB can participate in the electrocatalytic oxidation of NADH, demonstrating its interaction with key biological cofactors. nih.gov

Theoretical and Computational Chemistry of 2,2 Dithiobis 5 Nitrobenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and reactivity of molecules like DTNB. irjweb.comnih.gov These methods provide a fundamental understanding of the molecule's behavior at the atomic level.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. nih.govyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap generally signifies higher reactivity. nih.gov

For DTNB, the HOMO is expected to be localized on the disulfide bond and the sulfur atoms, reflecting their nucleophilic character and propensity to react with electron-deficient species. Conversely, the LUMO is likely distributed over the nitro-substituted aromatic rings, indicating these regions as the primary sites for nucleophilic attack. This distribution is a direct consequence of the electron-withdrawing nature of the nitro groups.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Analysis of 2,2'-Dithiobis(5-nitrobenzamide)

| Parameter | Description | Expected Localization in DTNB |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Region of highest electron density, indicating the site of electron donation. | Disulfide bond and sulfur atoms |

| LUMO (Lowest Unoccupied Molecular Orbital) | Region of lowest electron density, indicating the site of electron acceptance. | Nitro-substituted aromatic rings |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. | A relatively small gap is expected, suggesting high reactivity. |

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) surface maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. researchgate.netlibretexts.org These maps are invaluable for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an ESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For DTNB, the ESP map would be expected to show significant negative potential around the oxygen atoms of the nitro groups and the nitrogen atoms of the amide groups, making these areas attractive to electrophiles. Conversely, the areas around the hydrogen atoms of the amide groups and the sulfur atoms would likely exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Bond Order and Charge Distribution Analysis

A detailed analysis of bond order and atomic charges provides quantitative insights into the electronic structure of a molecule. Methods like Natural Bond Orbital (NBO) analysis can be employed to determine these properties. researchgate.net Bond order analysis reveals the nature of the chemical bonds (single, double, triple), while charge distribution analysis shows how the total electronic charge is partitioned among the individual atoms.

In DTNB, the disulfide bond (S-S) would have a bond order close to one, characteristic of a single bond. The C-N bonds within the nitro groups and the C=O bonds of the amide groups would exhibit higher bond orders. Charge distribution analysis would likely confirm the significant negative charge accumulation on the oxygen and nitrogen atoms of the nitro and amide groups, respectively, and a positive charge on the sulfur atoms and the carbonyl carbon atoms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions in Solution

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. youtube.com By simulating the movements of atoms and molecules over time, MD can provide valuable information about conformational changes and intermolecular interactions in a solution environment. su.se

For DTNB in an aqueous solution, MD simulations can reveal how the molecule flexes and rotates, adopting different conformations. These simulations can also shed light on the interactions between DTNB and surrounding water molecules, including the formation of hydrogen bonds. This information is crucial for understanding the solubility and reactivity of DTNB in a biological context. The simulations would likely show that the nitro groups and amide groups of DTNB form hydrogen bonds with water molecules, influencing its orientation and accessibility for reactions.

Reaction Pathway Modeling and Transition State Analysis for Key Chemical Transformations

Computational modeling can be used to investigate the mechanisms of chemical reactions involving DTNB. A key reaction of DTNB is its reduction, which leads to the cleavage of the disulfide bond and the formation of two molecules of 5-thio-2-nitrobenzoic acid (TNB). nih.gov

By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. Analyzing the structure and energy of the transition state provides critical insights into the reaction's kinetics and mechanism. For the reduction of DTNB, the transition state would likely involve the partial formation of new bonds with the reducing agent and the partial breaking of the S-S bond.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry methods can be used to predict various spectroscopic properties of molecules, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.com These predicted spectra can then be compared with experimentally obtained spectra to validate the computational model and provide a more detailed interpretation of the experimental data.

For DTNB, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various functional groups, which can be correlated with peaks in the experimental IR and Raman spectra. Similarly, the chemical shifts in the NMR spectrum can be calculated and compared with experimental values to confirm the molecular structure and electronic environment of the different nuclei. mdpi.com The characteristic absorbance of the TNB anion at 412 nm is a well-known experimental parameter that can be correlated with electronic transition calculations. medchemexpress.comsigmaaldrich.com

In Silico Screening for Potential Biochemical Interactions (e.g., Ligand Binding to Model Proteins, Enzyme Active Site Probing)

The computational exploration of the biochemical interaction landscape of 2,2'-Dithiobis(5-nitrobenzamide), also known as 5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB, provides valuable insights into its potential as a modulator of protein function. Through techniques like molecular docking, researchers can predict the binding modes and affinities of this compound with various protein targets, offering a theoretical framework for understanding its biological activities.

One notable in silico investigation focused on the interaction of 2,2'-Dithiobis(5-nitrobenzamide) with human Triosephosphate Isomerase (HsTIM), an important enzyme in the glycolytic pathway. researchgate.net Molecular docking simulations were employed to predict how the compound binds to both the wild-type (WT) enzyme and a deamidated mutant (N16D HsTIM). researchgate.net

In these computational models, 2,2'-Dithiobis(5-nitrobenzamide) was observed to bind at the interface of the dimeric HsTIM structure. For the wild-type enzyme, the compound was incorporated superficially at this interface. researchgate.net In contrast, for the deamidated N16D HsTIM mutant, the docking simulations predicted the binding of three molecules of the compound in the same region, with one molecule successfully docking in the innermost zone of the interface. researchgate.net

Analysis of the electrostatic potential surface in the vicinity of the bound compound revealed the presence of positive charges in both the wild-type and the mutant enzyme. researchgate.net However, in the deeper binding pocket of the N16D HsTIM mutant, a region of negative charge was observed. researchgate.net These findings suggest that the binding of 2,2'-Dithiobis(5-nitrobenzamide) is influenced by the specific amino acid composition and resulting electrostatic environment of the protein's surface.

The following table summarizes the key findings from the in silico docking study of 2,2'-Dithiobis(5-nitrobenzamide) with human Triosephosphate Isomerase.

| Model Protein | Ligand | In Silico Method | Predicted Binding Location | Key Findings |

| Human Triosephosphate Isomerase (WT HsTIM) | 2,2'-Dithiobis(5-nitrobenzamide) | Molecular Docking | Superficially at the dimer interface | Binding is associated with a positively charged electrostatic potential surface. researchgate.net |

| Deamidated Human Triosephosphate Isomerase (N16D HsTIM) | 2,2'-Dithiobis(5-nitrobenzamide) | Molecular Docking | Interface, with one molecule in the innermost zone | Three molecules bind in the interface region. The innermost binding site has a negatively charged electrostatic potential surface. researchgate.net |

Such in silico screening studies are instrumental in the initial stages of drug discovery and design, providing a rational basis for identifying and optimizing potential protein inhibitors. The predicted binding modes can guide further experimental validation and the development of derivatives with enhanced affinity and specificity.

Applications of 2,2 Dithiobis 5 Nitrobenzamide As a Chemical Probe and Reagent in Academic Research

Utilization in Protein and Peptide Bioconjugation Strategies as a Disulfide Linker

While the broader class of aromatic disulfides is utilized in bioconjugation, specific literature detailing the extensive use of 2,2'-Dithiobis(5-nitrobenzamide) as a disulfide linker for creating protein and peptide bioconjugates is limited. However, the analogous compound, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or Ellman's reagent, is widely employed for similar purposes. The principle of using such disulfide linkers lies in their ability to react with free thiol groups (cysteines) on proteins and peptides to form mixed disulfides. This reaction is a cornerstone of bioconjugation, allowing for the attachment of various molecules, such as drugs, fluorescent probes, or polyethylene glycol (PEG), to biological macromolecules. The resulting disulfide bridge can often be cleaved under reducing conditions within the cell, providing a mechanism for controlled release.

Development of Novel Linkers in Supramolecular Chemistry and Materials Science

In the realms of supramolecular chemistry and materials science, disulfide bonds serve as dynamic covalent linkages. These bonds can be reversibly formed and broken under specific redox conditions, which allows for the creation of self-healing materials, stimuli-responsive gels, and dynamic combinatorial libraries. While direct examples featuring 2,2'-Dithiobis(5-nitrobenzamide) are not extensively documented in publicly available research, the structural motif is relevant. The dinitrobenzamide portion of the molecule could potentially engage in hydrogen bonding and aromatic stacking interactions, offering additional modes of intermolecular recognition to guide the assembly of supramolecular structures. The disulfide linkage would provide a redox-responsive component, enabling the disassembly or rearrangement of these structures in the presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866).

As a Model Compound for Investigating Disulfide Bond Dynamics and Thiol Reactivity in Chemical Biology

Aromatic disulfides are frequently used as model compounds to study the kinetics and thermodynamics of thiol-disulfide exchange reactions, which are fundamental processes in chemical biology. These reactions are crucial for protein folding, redox signaling, and antioxidant defense mechanisms. The reactivity of the disulfide bond in compounds like 2,2'-Dithiobis(5-nitrobenzamide) is influenced by the electron-withdrawing nitro groups, which make the sulfur atoms more electrophilic and susceptible to nucleophilic attack by a thiolate. By monitoring the reaction of this compound with various thiols, researchers can gain insights into the factors that govern the rate and equilibrium of disulfide exchange, such as pH, solvent polarity, and the steric and electronic properties of the reacting thiol.

Probing Protein Thiol Reactivity and Active Site Characterization in vitro (e.g., Enzyme Inactivation Studies)

The reactivity of cysteine residues in proteins is highly dependent on their local microenvironment, including their pKa and accessibility. Reagents like 2,2'-Dithiobis(5-nitrobenzamide) can be used to probe the reactivity of these protein thiols. The reaction between a protein thiol and the disulfide reagent results in the formation of a mixed disulfide and the release of a chromophoric thione. The rate of this reaction provides a measure of the thiol's reactivity.

A well-documented application in this area involves the related compound DTNB. For instance, studies on bovine heart cytochrome c oxidase have utilized DTNB to titrate the number of accessible thiol groups in the native and denatured states of the enzyme complex nih.gov. This approach helps in understanding the protein's structure and the role of specific cysteine residues. Such studies are crucial for characterizing the active sites of enzymes where a cysteine residue may play a key catalytic or structural role. The inactivation of an enzyme upon reaction with a disulfide reagent can indicate the presence of an essential thiol in its active site.

Design of Responsive Chemical Systems and Sensors Based on Disulfide Cleavage or Formation

The cleavage or formation of a disulfide bond can be used as a trigger in responsive chemical systems and sensors. For example, a sensor for reducing agents could be designed where the cleavage of the disulfide bond in 2,2'-Dithiobis(5-nitrobenzamide) by the analyte leads to a measurable change in fluorescence or color. The release of the 5-nitro-2-thiobenzamide anion would produce a distinct spectroscopic signal.

Conversely, systems can be designed to respond to oxidizing conditions that promote disulfide bond formation. While specific examples with 2,2'-Dithiobis(5-nitrobenzamide) are not prominent, the principle is a well-established concept in the design of redox-sensitive probes and materials.

Application in Solid-Phase Synthesis for Protecting Group Removal or Functionalization

In solid-phase peptide synthesis (SPPS), cysteine residues are typically protected to prevent unwanted side reactions. Aromatic disulfides, particularly 2,2'-dithiobis(5-nitropyridine) (DTNP), which is structurally related to 2,2'-Dithiobis(5-nitrobenzamide), have been effectively used as gentle reagents for the removal of certain cysteine protecting groups. Research has shown that DTNP can efficiently deprotect various commercially available S-protected cysteine derivatives under mild acidic conditions nih.govnih.gov. This methodology is valuable as it offers an orthogonal deprotection strategy, allowing for the selective formation of disulfide bonds in complex peptides containing multiple cysteine residues. The utility of this approach has been demonstrated in the synthesis of peptides like oxytocin and apamin nih.gov. While the direct application of 2,2'-Dithiobis(5-nitrobenzamide) for this purpose is not as commonly cited, its similar chemical structure suggests potential for analogous reactivity.

Advanced Analytical Methodologies for Detection and Quantification of 2,2 Dithiobis 5 Nitrobenzamide and Its Transformation Products in Research Matrices

Chromatographic Techniques with Advanced Detection Methods for Separation and Identification

Chromatographic methods are paramount for the analysis of 2,2'-Dithiobis(5-nitrobenzamide) and its derivatives, providing the necessary separation power to resolve these analytes from complex mixtures.

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is a powerful and versatile technique for the analysis of 2,2'-Dithiobis(5-nitrobenzamide) and its transformation products. HPLC allows for the efficient separation of the parent compound from its thiol derivative and other components in a research matrix.

The use of a pre-column derivatization strategy with reagents structurally similar to 2,2'-Dithiobis(5-nitrobenzamide), such as 5,5'-dithio-(bis-2-nitrobenzoic acid) (DTNB), has been successfully employed for the HPLC determination of biologically active thiols. nih.gov This approach results in the formation of mixed disulfides that can be well-resolved chromatographically. nih.gov A similar strategy can be applied where 2,2'-Dithiobis(5-nitrobenzamide) itself acts as the derivatizing agent for thiols, and the resulting mixed disulfide, along with the unreacted parent compound and the liberated 5-nitro-2-thiobenzamide, can be separated and quantified.

DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. The nitroaromatic chromophores in both 2,2'-Dithiobis(5-nitrobenzamide) and its transformation products allow for sensitive UV-Vis detection.

Mass Spectrometry (MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the analytes and their fragmentation patterns. nih.govembopress.org Electrospray ionization (ESI) is a suitable soft ionization technique for these non-volatile compounds. The mass spectrum of a closely related compound, 2,2`-Dithiobis[N-methylbenzamide], provides insight into the expected fragmentation patterns, which would involve cleavage of the disulfide bond and characteristic fragments of the substituted benzamide (B126) moieties.

Table 1: Representative HPLC-MS Parameters for Analysis of Dithiobis(nitrobenzamide) Derivatives

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 200 µL/min |

| Injection Volume | 5-10 µL |

| DAD Wavelengths | 254 nm, 320 nm |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Scan Range | m/z 100-1000 |

Gas Chromatography (GC) is a high-resolution separation technique that is typically suitable for volatile and thermally stable compounds. Direct analysis of 2,2'-Dithiobis(5-nitrobenzamide) by GC is challenging due to its low volatility and potential for thermal degradation. However, GC-MS can be a powerful tool for the analysis of its more volatile transformation products or after a suitable derivatization step. [9, 10]

For instance, if the amide groups were to be hydrolyzed to carboxylic acids and then esterified, or if other more volatile derivatives could be formed, GC-MS would offer excellent separation efficiency and sensitive detection. [11, 27] Derivatization of nitroaromatic compounds is a common strategy to improve their chromatographic behavior and sensitivity in GC analysis. [26, 24] For example, silylation reagents are often used to increase the volatility of compounds containing functional groups like -COOH and -NH.

Table 2: Potential GC-MS Derivatization Strategies and Conditions

| Derivatization Reagent | Target Functional Group | Typical Reaction Conditions | Resulting Derivative |

| BSTFA + TMCS | Amide, Carboxyl | 60-80°C for 30-60 min | Trimethylsilyl (TMS) derivative |

| Methanol (B129727)/HCl | Carboxyl (from hydrolysis) | 60°C for 1 hour | Methyl ester |

| Pentafluorobenzyl bromide | Thiol | 60°C for 30 min in basic conditions | Pentafluorobenzyl ether |

Electrochemical Methods for Redox Potential Determination and Sensing Applications

Electrochemical methods are particularly well-suited for studying the redox-active nature of 2,2'-Dithiobis(5-nitrobenzamide), owing to the presence of both a reducible disulfide bond and nitro groups. These techniques can be used to determine the redox potential of the compound and to develop sensitive electrochemical sensors.

Cyclic voltammetry (CV) can be employed to investigate the electrochemical behavior of 2,2'-Dithiobis(5-nitrobenzamide) at various electrode surfaces. The reduction of the disulfide bond and the nitro groups will give rise to characteristic peaks in the voltammogram, providing information about the reduction potentials and the reversibility of these processes. The electrochemical reduction of nitroaromatic compounds on modified electrodes has been well-documented and can serve as a basis for these studies.

Amperometric detection coupled with other techniques, such as capillary electrophoresis, can provide highly sensitive quantification of 2,2'-Dithiobis(5-nitrobenzamide) and its transformation products. nih.gov The development of chemically modified electrodes, for instance with nanomaterials, can enhance the sensitivity and selectivity of the detection by catalyzing the electrochemical reactions of the analytes.

Spectrophotometric and Fluorometric Assay Development for Specific Research Questions

Spectrophotometric and fluorometric assays offer simple, rapid, and often high-throughput methods for the quantification of 2,2'-Dithiobis(5-nitrobenzamide) and its reaction with thiols.

The reaction of 2,2'-Dithiobis(5-nitrobenzamide) with a thiol-containing compound results in the release of a chromophoric 5-nitro-2-thiobenzamide molecule. This product exhibits a distinct absorbance maximum, allowing for the colorimetric quantification of the thiol. This principle is analogous to the well-known Ellman's reagent (DTNB). [32, 35, 36, 17] Assays using 5,5'-dithiobis(2-nitrobenzamides) have been developed for high-throughput screening of enzyme inhibitors. embopress.org The lower Km values of these substrates compared to DTNB make them advantageous for such applications. embopress.org

While 2,2'-Dithiobis(5-nitrobenzamide) itself is not fluorescent, fluorometric assays can be designed based on the quenching of a fluorescent thiol upon reaction with the disulfide. Alternatively, a fluorogenic substrate could be synthesized where the cleavage of the disulfide bond by a thiol leads to an increase in fluorescence. [4, 5] For example, a molecule could be designed with a fluorescent reporter and a quencher linked by a disulfide bond; cleavage of this bond would separate the reporter and quencher, resulting in a fluorescent signal. The development of fluorescent probes for detecting disulfide reductase activity in biological systems highlights the potential for creating novel assays based on the reactivity of the disulfide bond.

Table 3: Comparison of Spectrophotometric and Fluorometric Assay Characteristics

| Feature | Spectrophotometric Assay | Fluorometric Assay |

| Principle | Measurement of light absorbance by a chromophore | Measurement of light emission from a fluorophore |

| Sensitivity | Generally in the micromolar range | Can reach nanomolar or picomolar ranges |

| Instrumentation | Spectrophotometer or plate reader | Fluorometer or plate reader with fluorescence capabilities |

| Example Application | Quantification of thiols by measuring the released 5-nitro-2-thiobenzamide | Detection of disulfide reductase activity using a fluorogenic substrate |

Microfluidic and Miniaturized Analytical Systems for High-Throughput Research Screening

Microfluidic and miniaturized analytical systems offer significant advantages for high-throughput screening (HTS) of chemical and biochemical reactions involving 2,2'-Dithiobis(5-nitrobenzamide). These platforms allow for the use of minute volumes of samples and reagents, rapid analysis times, and the potential for massive parallelization.

Microfluidic devices can be designed to perform automated mixing of 2,2'-Dithiobis(5-nitrobenzamide) with various test compounds (e.g., potential enzyme inhibitors or thiol-containing molecules) and subsequent detection of the reaction product. [7, 23] For example, a microfluidic chip could integrate channels for reagent delivery, a reaction chamber, and a detection zone (e.g., for spectrophotometric or fluorescence detection). The use of materials like thiol-ene polymers for the fabrication of these devices offers advantages in terms of surface functionalization and bonding.

The colorimetric assay based on 2,2'-Dithiobis(5-nitrobenzamide) is amenable to automation and can be performed in microtiter plates for HTS of enzyme inhibitors. embopress.org This approach has been successfully used for screening inhibitors of enzymes like trypanothione (B104310) reductase and thioredoxin reductase. embopress.org The development of HTS assays for other enzyme targets, such as Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, demonstrates the broad applicability of such screening platforms in drug discovery.

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of charged molecules like 2,2'-Dithiobis(5-nitrobenzamide) and its transformation products. [16, 21, 28] Different modes of CE can be employed depending on the specific analytical challenge.

Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. [29, 31, 33] This technique can be used to separate the anionic 2,2'-Dithiobis(5-nitrobenzamide) from its thiol transformation product, which will have a different charge and/or size. The high resolving power of CZE allows for the separation of closely related compounds.

Micellar Electrokinetic Capillary Chromatography (MECC) is a mode of CE that uses micelles as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes. This technique has been successfully applied to the analysis of nitramine and nitroaromatic explosives and could be adapted for the separation of 2,2'-Dithiobis(5-nitrobenzamide) and its potentially neutral or less charged transformation products. nih.gov

Coupling CE with mass spectrometry (CE-MS) provides both high-resolution separation and definitive identification of the analytes. This hyphenated technique is particularly powerful for the analysis of complex mixtures in research matrices.

Table 4: Overview of Capillary Electrophoresis Modes for the Analysis of 2,2'-Dithiobis(5-nitrobenzamide)

| CE Mode | Separation Principle | Applicability |

| Capillary Zone Electrophoresis (CZE) | Charge-to-size ratio | Separation of charged parent compound and transformation products. |

| Micellar Electrokinetic Capillary Chromatography (MECC) | Differential partitioning between micelles and buffer | Separation of both charged and neutral analytes. |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | High-resolution separation with mass-based identification | Definitive identification and characterization of analytes in complex mixtures. |

Future Research Directions and Unaddressed Challenges in 2,2 Dithiobis 5 Nitrobenzamide Chemistry

Exploration of Asymmetric Derivatives and Chiral Properties

The development of asymmetric derivatives of 2,2'-Dithiobis(5-nitrobenzamide) represents a significant, yet largely unexplored, frontier. The introduction of chirality would transform this well-known reagent into a powerful tool for stereoselective interactions and analysis. Future research will likely focus on the stereoselective synthesis of DTNB analogs, where the inherent symmetry of the parent molecule is broken to create enantiomerically pure compounds. These chiral derivatives could find application as novel chiral selectors for stationary phases in high-performance liquid chromatography (HPLC) for the separation of racemic mixtures. mdpi.comeijppr.comnih.gov The design of such chiral stationary phases (CSPs) often relies on molecules that possess a combination of hydrogen bonding, π-π stacking, and steric interactions to achieve enantiorecognition, properties that can be engineered into dinitrobenzamide-based structures. mdpi.com

A key challenge in this area is the development of synthetic routes that provide high enantiomeric excess. This could involve asymmetric synthesis starting from chiral precursors or the chiral resolution of a racemic mixture of a DTNB derivative. The resulting chiral compounds would not only be valuable for separation sciences but could also serve as probes to investigate stereospecificity in biological systems, such as the binding preferences of enantiomeric drugs to their protein targets.

Integration into Advanced Functional Materials and Nanotechnology for Targeted Applications

The disulfide bond in 2,2'-Dithiobis(5-nitrobenzamide) is a prime candidate for exploitation in the design of advanced functional materials, particularly those that are stimuli-responsive. The cleavage of the disulfide linkage under reducing conditions, such as the high glutathione (B108866) concentrations found within tumor cells, makes DTNB an excellent building block for redox-responsive drug delivery systems. nih.govnih.gov Future research will likely see the integration of DTNB and its derivatives as crosslinkers in hydrogels or as capping agents for mesoporous silica (B1680970) nanoparticles (MSNs). nih.govresearchgate.netijarbs.comnih.govrsc.org These systems can be designed to encapsulate therapeutic agents and release them specifically at the target site, thereby enhancing efficacy and reducing systemic toxicity. bohrium.comnih.govresearchgate.net

For instance, DTNB-crosslinked hydrogels could be engineered for controlled drug release in response to the intracellular redox environment. bohrium.comnih.govresearchgate.net Similarly, gold nanoparticles functionalized with DTNB derivatives could serve as "gatekeepers" on MSNs, trapping a drug cargo until the disulfide bond is cleaved by a specific biological stimulus. nih.govwikipedia.org The following table illustrates potential applications of DTNB-functionalized nanomaterials.

| Nanomaterial Platform | Functional Role of DTNB Derivative | Targeted Application | Potential Trigger for Drug Release |

| Mesoporous Silica Nanoparticles (MSNs) | Redox-responsive gatekeeper | Cancer therapy | High intracellular glutathione (GSH) levels |

| Gold Nanoparticles (AuNPs) | Targeting ligand and drug carrier | Targeted drug delivery to specific cell types | Intracellular reducing environment |

| Polymeric Micelles | Disulfide crosslinker | Controlled release of hydrophobic drugs | Redox potential changes in diseased tissues |

| Hydrogels | Stimuli-responsive crosslinker | Tissue engineering and regenerative medicine | Presence of specific reducing agents |

The primary challenge in this field is to fine-tune the sensitivity and specificity of these materials to ensure that drug release occurs only under the desired conditions. This will require a deep understanding of the interplay between the material's architecture and the biological microenvironment.

Deeper Mechanistic Understanding of Complex Biochemical Interactions beyond Simple Thiol Reactivity

While the reaction of 2,2'-Dithiobis(5-nitrobenzamide) with sulfhydryl groups is its most famous attribute, a deeper understanding of its reactivity with other biological nucleophiles is a key area for future investigation. The disulfide bond in DTNB is electrophilic and, while highly reactive towards thiols, it can also potentially interact with other nucleophilic amino acid residues, such as histidine, under specific conditions. nih.gov For example, studies on the enzyme papain have shown that the reactivity of its active site cysteine is influenced by a nearby histidine residue, suggesting that the local microenvironment can modulate disulfide exchange reactions. nih.gov

Future research should aim to elucidate the kinetics and mechanisms of these non-canonical reactions. This could involve studying the interaction of DTNB with proteins that lack free cysteines or where the reactive thiol is in close proximity to other nucleophilic groups. Furthermore, the reaction of DTNB with other small molecules of biological relevance, such as sulfite, has been observed and warrants further investigation to understand its implications in different biological contexts. researchgate.netresearchgate.net A more comprehensive picture of DTNB's reactivity profile will enable its more precise use as a chemical probe and minimize potential artifacts in experimental systems. Another interesting avenue is the interaction of nitric oxide (NO) and its derivatives with the product of the Ellman's reaction, 5-thio-2-nitrobenzoate (TNB), which can lead to the re-formation of DTNB, a factor that needs to be considered in systems where both NO and thiols are present. nih.gov

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Sustainability

The traditional synthesis of 2,2'-Dithiobis(5-nitrobenzamide) involves multiple steps, some of which may not align with the modern principles of green chemistry. wikipedia.org A significant challenge and opportunity lies in the development of novel synthetic routes that are more efficient, have a higher atom economy, and are more sustainable. Future research could explore the use of microwave-assisted synthesis or flow chemistry to accelerate reaction times and improve yields. bohrium.comresearchgate.netnih.govresearchgate.net These techniques often allow for better control over reaction parameters and can reduce the use of hazardous solvents.

The concept of atom economy, which seeks to maximize the incorporation of all starting materials into the final product, will be a guiding principle in the design of new synthetic strategies. researchgate.netfishersci.se For instance, exploring catalytic methods that avoid the use of stoichiometric reagents would be a significant step forward. The synthesis of dithiobenzoic acid, a related compound, has been improved by controlling reaction conditions and using inert atmospheres to prevent side reactions, suggesting that similar strategies could be applied to the synthesis of DTNB precursors. nih.govnih.gov Furthermore, the potential for biocatalytic routes, perhaps for the synthesis of precursors like 5-mercapto-2-nitrobenzoic acid, could offer a highly sustainable alternative to traditional chemical methods.

Computational and Experimental Synergy in Predictive Modeling for Rational Design of Derivatives

The synergy between computational modeling and experimental validation offers a powerful paradigm for the rational design of novel 2,2'-Dithiobis(5-nitrobenzamide) derivatives with tailored properties. Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of new analogs based on their physicochemical properties. researchgate.netbiosynth.com For example, QSAR studies on related benzamide (B126) derivatives have successfully modeled their antibacterial activity. mdpi.com This approach can be extended to DTNB derivatives to predict their reactivity, specificity, and potential as enzyme inhibitors.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of new DTNB analogs. researchgate.netnih.govnih.gov This information can be used to predict parameters such as pKa values and the susceptibility of the disulfide bond to cleavage, guiding the synthesis of compounds with desired characteristics. Molecular docking and molecular dynamics simulations can then be used to model the interaction of these derivatives with their biological targets, such as the active site of an enzyme, providing a structural basis for their activity. nih.gov The integration of these computational methods with experimental validation will accelerate the discovery and optimization of new DTNB-based probes and therapeutic agents. nih.gov

The following table outlines a potential workflow integrating computational and experimental approaches:

| Step | Technique | Objective |

| 1. Design | QSAR, DFT Calculations | Predict activity and properties of new DTNB derivatives. |

| 2. Synthesis | Green Chemistry Routes | Synthesize promising candidates identified in the design phase. |